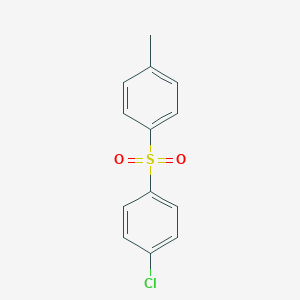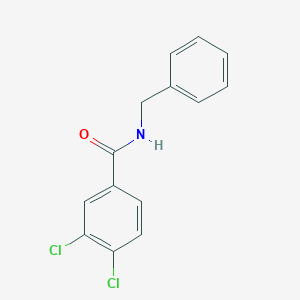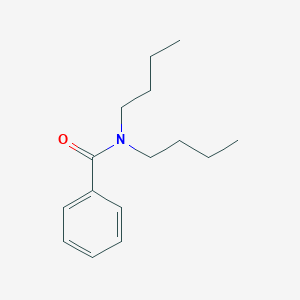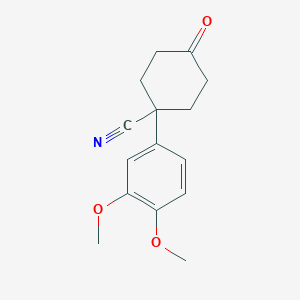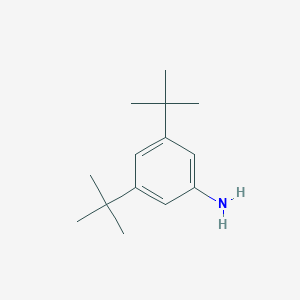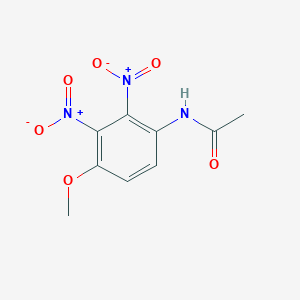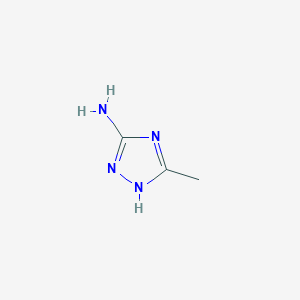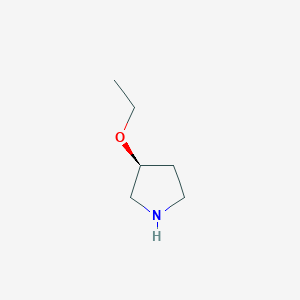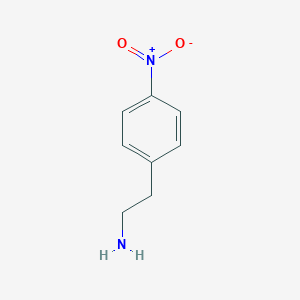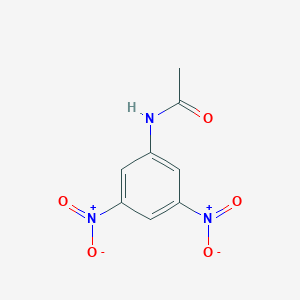
N-(3,5-dinitrophenyl)acetamide
Descripción general
Descripción
N-(3,5-dinitrophenyl)acetamide, also known as DNPA, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. DNPA has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
N-(3,5-dinitrophenyl)acetamide acts as a substrate for enzymes that catalyze the hydrolysis of amides and esters. The mechanism of action involves the formation of an intermediate complex between N-(3,5-dinitrophenyl)acetamide and the enzyme, followed by the hydrolysis of the amide or ester bond. The resulting products are 3,5-dinitroaniline and the corresponding acid or alcohol.
Efectos Bioquímicos Y Fisiológicos
N-(3,5-dinitrophenyl)acetamide has been shown to have no significant toxicity or adverse effects on living organisms. However, it has been reported to have an inhibitory effect on the growth of certain bacteria, such as Bacillus subtilis. N-(3,5-dinitrophenyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,5-dinitrophenyl)acetamide in laboratory experiments is its high reactivity towards primary and secondary amines. This makes it a useful reagent for the detection of these compounds. N-(3,5-dinitrophenyl)acetamide is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using N-(3,5-dinitrophenyl)acetamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving N-(3,5-dinitrophenyl)acetamide. One area of interest is the development of new methods for synthesizing N-(3,5-dinitrophenyl)acetamide that are more efficient and yield higher amounts of the compound. Another area of interest is the use of N-(3,5-dinitrophenyl)acetamide in the development of new enzyme assays for the detection of amides and esters. Additionally, the use of N-(3,5-dinitrophenyl)acetamide in the development of new drugs and therapies is an area of potential future research.
Aplicaciones Científicas De Investigación
N-(3,5-dinitrophenyl)acetamide has been widely used in scientific research as a reagent for the detection of primary and secondary amines. It has been used in the synthesis of peptides and proteins, as well as in the determination of protein structure and function. N-(3,5-dinitrophenyl)acetamide has also been used as a substrate for enzymes such as amidases and esterases. The use of N-(3,5-dinitrophenyl)acetamide in these applications has led to significant advancements in the field of biochemistry and molecular biology.
Propiedades
Número CAS |
38802-18-5 |
|---|---|
Nombre del producto |
N-(3,5-dinitrophenyl)acetamide |
Fórmula molecular |
C8H7N3O5 |
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
N-(3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4H,1H3,(H,9,12) |
Clave InChI |
ZXERTWPNZJETAC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
38802-18-5 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

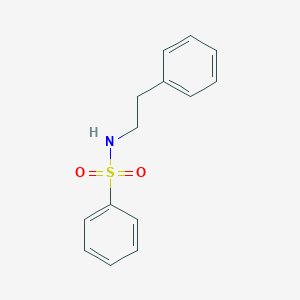
![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
